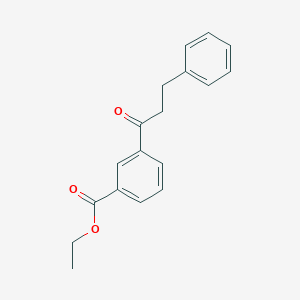

Ethyl 3-(3-phenylpropanoyl)benzoate

Vue d'ensemble

Description

Ethyl 3-(3-phenylpropanoyl)benzoate is a chemical compound with the molecular formula C18H18O3 . It has a molecular weight of 282.33400 .

Molecular Structure Analysis

The molecular structure of Ethyl 3-(3-phenylpropanoyl)benzoate consists of 18 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

Ethyl 3-(3-phenylpropanoyl)benzoate has a molecular weight of 282.33400 . Other specific physical and chemical properties are not detailed in the search results.Applications De Recherche Scientifique

Tissue-Specific Regulation by Ethylene

Ethyl 3-(3-phenylpropanoyl)benzoate plays a role in the biosynthesis of benzyl benzoate and phenylethyl benzoate in Petunia hybrida, indicating its significance in plant biochemistry. This process is regulated by ethylene, a plant hormone, affecting various physiological responses including defense mechanisms against wounding and pollination-induced changes (Dexter et al., 2008).

Biocatalytic Reduction

Research demonstrates the enantioselective reduction of ethyl benzoylacetate derivatives using microorganisms, leading to compounds like ethyl (S)-3-hydroxy-3-phenylpropanoate. This showcases the compound's utility in producing enantiomerically pure substances through biocatalysis, contributing to green chemistry and pharmaceutical synthesis (Ramos et al., 2009).

Material Science and Polymer Chemistry

The compound's derivatives have been investigated for their potential in creating side chain liquid crystalline polysiloxanes, highlighting its applications in material science. Such derivatives exhibit smectogen properties, which are valuable for developing advanced materials with specific thermal and optical characteristics (Bracon et al., 2000).

Chemical Transformations and Synthesis

Studies on Ethyl 3-(3-phenylpropanoyl)benzoate and related compounds have provided insights into hydrogen transfer processes and radical cation fragmentation, crucial for understanding molecular stability and reactivity in organic synthesis (Amick et al., 2012). Furthermore, its involvement in catalytic systems, such as the Ziegler-Natta catalysts for polymerization processes, underscores its importance in industrial chemistry (Sacchi et al., 1991).

Safety and Hazards

The safety data sheet for a similar compound, Ethyl benzoate, indicates that it is a combustible liquid and toxic to aquatic life . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool . The safety and hazards of Ethyl 3-(3-phenylpropanoyl)benzoate specifically are not detailed in the search results.

Mécanisme D'action

Mode of Action

It is an ester, and esters are known to undergo hydrolysis in the presence of water and a catalyst, often an acid or base, to form carboxylic acids and alcohols . This reaction could potentially be a part of its mode of action.

Biochemical Pathways

Esters like ethyl 3-(3-phenylpropanoyl)benzoate are known to be involved in various biochemical reactions, including ester hydrolysis, trans-esterification, and reactions with organometallic compounds .

Propriétés

IUPAC Name |

ethyl 3-(3-phenylpropanoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-2-21-18(20)16-10-6-9-15(13-16)17(19)12-11-14-7-4-3-5-8-14/h3-10,13H,2,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJBVNLCYPPKSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643971 | |

| Record name | Ethyl 3-(3-phenylpropanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898764-12-0 | |

| Record name | Ethyl 3-(3-phenylpropanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

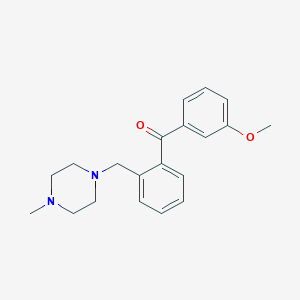

![Ethyl 4-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate](/img/structure/B1613377.png)

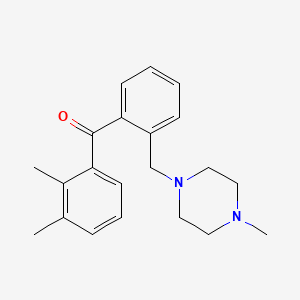

![1-(5,6,7,7a,8,9,10,11-octahydro-4H-benzo[ef]heptalen-2-yl)ethanone](/img/structure/B1613380.png)

![N-Methyl-1-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanamine](/img/structure/B1613384.png)

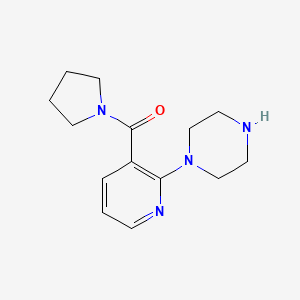

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;dihydrochloride](/img/structure/B1613387.png)

![[1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-3'-(trifluoromethyl)-](/img/structure/B1613398.png)